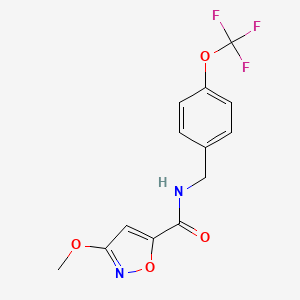

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Description

3-Methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted with a methoxy group at position 3 and a carboxamide-linked 4-(trifluoromethoxy)benzyl group at position 3. Its molecular formula is C₁₄H₁₂F₃N₂O₄, with a molar mass of 344.25 g/mol. Structural analogs often vary in substituents on the isoxazole ring or benzyl group, influencing physicochemical and pharmacological properties .

Properties

IUPAC Name |

3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJWPCCCWNDUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxybenzyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethoxybenzyl bromide . The final step involves the coupling of the methoxy group to the isoxazole ring, which can be achieved through various organic reactions, including Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethoxybenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like trifluoromethoxybenzyl bromide and various nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide. The compound has been tested against various cancer cell lines, demonstrating promising results.

- Case Study: Antitumor Efficacy

In a study focusing on the synthesis and evaluation of isoxazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent for glioblastoma treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Isoxazole derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents.

- Case Study: Antimicrobial Screening

A comprehensive study investigated the antimicrobial effects of isoxazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential use in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isoxazole compounds is crucial for optimizing their biological activities. Research has shown that modifications at specific positions on the isoxazole ring can significantly influence their anticancer and antimicrobial activities.

| Position | Modification | Activity Impact |

|---|---|---|

| C-5 | Trifluoromethoxy substitution | Enhanced anticancer activity |

| C-3 | Methoxy group addition | Improved solubility and bioavailability |

This table summarizes key findings from SAR studies, emphasizing how structural modifications can lead to improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

(a) 4-Methyl-N-(1-(4-(Trifluoromethyl)benzyl)-1H-indazol-3-yl)Isoxazole-5-Carboxamide

- Structure : Shares the isoxazole-carboxamide backbone but replaces the methoxy group with a methyl group and incorporates an indazole ring.

- Molecular Formula : C₂₁H₁₆F₃N₅O₂ (Molar mass: 451.38 g/mol).

(b) 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide

- Structure : Features a carboxylic acid at position 3 and a methyl group at position 5, linked to a trifluoromethylphenyl carboxamide.

- Key Differences : The carboxylic acid increases polarity (logP ~1.5 vs. ~3.0 for the target compound), impacting membrane permeability.

- Molecular Formula : C₁₃H₉F₃N₂O₄ (Molar mass: 314.22 g/mol) .

(c) 3-(4-Bromophenyl)-5-(3-(Trifluoromethoxy)Phenyl)Isoxazole

Benzyl Group Modifications

(a) N'-(4-Methoxybenzylidene)-4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carbohydrazide

- Structure : Replaces the isoxazole with a thiazole core and introduces a hydrazide-linked benzylidene group.

- Molecular Formula : C₂₀H₁₆F₃N₃O₂S (Molar mass: 443.42 g/mol; Melting point: 160–162°C) .

(b) 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-Phenyl-5-(4-(Trifluoromethoxy)Benzoyl)Thiazol-2-yl)Cyclopropanecarboxamide

- Structure : Incorporates a thiazole ring fused with a cyclopropane-carboxamide and a trifluoromethoxybenzoyl group.

Heterocycle Replacements

5-(2,4-Bis(Benzyloxy)-5-Isopropylphenyl)-N-Ethyl-4-(4-(Morpholinomethyl)Phenyl)Isoxazole-3-Carboxamide

Physicochemical and Spectral Comparison

Key Findings and Implications

- Substituent Effects : Methoxy and trifluoromethoxy groups enhance stability and lipophilicity, while carboxamide groups improve target engagement via hydrogen bonding .

- Heterocycle Impact : Thiazole-based analogs (e.g., compound 35 ) exhibit distinct electronic profiles compared to isoxazole derivatives, influencing receptor compatibility.

- Synthetic Accessibility : Ethynyl benzene cycloaddition (as in ) offers high yields for isoxazole synthesis, suggesting scalable routes for the target compound.

Biological Activity

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen. The presence of a trifluoromethoxy group enhances its lipophilicity and potential biological activity. The synthesis typically involves the reaction of isoxazole derivatives with appropriate benzyl amines under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines:

- IC50 Values : The IC50 values for related compounds have been reported in the range of 0.5 to 10 µM against breast cancer cell lines, indicating significant potency .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways like BRD4 .

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a dual role in both cancer therapy and inflammatory diseases .

Study 1: Anticancer Activity

A recent study evaluated a series of isoxazole derivatives for their anticancer activity. The specific compound exhibited an IC50 value of approximately 2 µM against MDA-MB-231 breast cancer cells, demonstrating significant cytotoxicity compared to control groups . The study also noted that treatment with this compound resulted in a marked increase in apoptotic cells as evidenced by flow cytometry analysis.

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory effects of isoxazole derivatives, where the target compound was shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory conditions .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways such as NF-kB and MAPK, these compounds can effectively halt the proliferation of cancer cells .

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to increased apoptotic signaling within treated cells .

- Anti-inflammatory Pathways : The inhibition of COX-2 and other inflammatory mediators contributes to its anti-inflammatory effects.

Data Tables

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 2.0 | MDA-MB-231 (Breast) | Apoptosis induction |

| Compound B | 5.5 | Hep3B (Liver) | Cell cycle arrest |

| Compound C | 3.0 | LPS-stimulated Macrophages | TNF-alpha inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide to improve yield and purity?

- Methodological Answer : Prioritize hazard analysis for reagents (e.g., trifluoromethoxy-containing intermediates) and reaction scalability. Use DSC (Differential Scanning Calorimetry) to monitor thermal stability of intermediates, as decomposition during heating can reduce yields . Employ orthogonal purification techniques (e.g., flash chromatography followed by recrystallization) to isolate the final compound. Reaction scaling should adhere to guidelines in Prudent Practices in the Laboratory for risk mitigation, particularly with mutagenic intermediates .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm substituent positions on the isoxazole and benzyl rings. X-ray crystallography (as in ) resolves dihedral angles between aromatic systems, critical for understanding steric effects . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Conduct Ames testing to assess mutagenicity potential, as structurally similar anomeric amides show variable mutagenic profiles . Use fume hoods with HEPA filters and wear nitrile gloves (tested for permeation resistance) to prevent dermal exposure. Store the compound in amber vials under inert gas (N₂/Ar) to avoid hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, buffer pH) across studies to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate target engagement. Replicate experiments with purified mitochondrial fractions (as in ) to isolate compound effects from cellular metabolism interference . Analyze batch-to-batch purity via HPLC-UV/MS to rule out impurity-driven artifacts .

Q. What computational strategies can predict the compound’s interaction with novel biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., kinases or GPCRs). Apply QSAR models trained on isoxazole derivatives to predict ADMET properties. Retrosynthetic tools (e.g., AI-driven platforms in ) can prioritize derivatives for synthesis based on binding energy calculations .

Q. How does the compound’s trifluoromethoxy group influence its metabolic stability in vivo?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare degradation rates to analogs lacking the trifluoromethoxy group. Use deuterium-labeled analogs to track metabolic hotspots via mass isotopomer analysis. Fluorine-19 NMR monitors defluorination, a common metabolic pathway for CF₃-containing compounds .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

- Methodological Answer : Employ combination index (CI) analysis (Chou-Talalay method) in cell viability assays. Use zebrafish models (as in ) for in vivo synergy screening, leveraging transparent embryos for real-time pharmacokinetic imaging. Mitochondrial isolation protocols ( ) can test for enhanced oxidative stress induction when combined with pro-apoptotic agents .

Q. How can researchers address solubility challenges in formulation for in vivo studies?

- Methodological Answer : Screen co-solvents (e.g., PEG-400, cyclodextrins) using phase solubility diagrams. Nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability, as demonstrated for similar isoxazole carboxamides . For IV administration, use isotonic saline with <1% DMSO to minimize hemolysis .

Key Notes for Methodological Rigor

- Contradiction Management : Cross-validate conflicting data using orthogonal assays and standardized protocols.

- Advanced Synthesis : Leverage AI-driven retrosynthesis tools () for derivative design.

- Biological Relevance : Prioritize assays reflecting physiological conditions (e.g., 3D cell cultures, mitochondrial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.